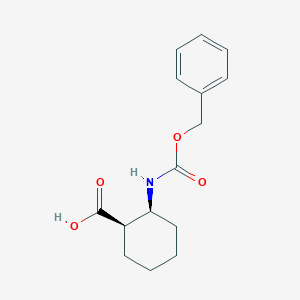

Z-1,2-cis-ACHC-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJMLWMATNCSIS-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101159075 | |

| Record name | (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202867-96-7 | |

| Record name | (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202867-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2S)-2-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Auxiliary Strategy

The enantioselective synthesis of Z-1,2-cis-ACHC-OH begins with a β-oxo ester precursor (e.g., ethyl 1-benzyl-3-oxopiperidine-4-carboxylate). α-Methylbenzylamine serves as a chiral auxiliary to induce stereochemical control during enamine formation. In refluxing benzene with catalytic p-toluenesulfonic acid, the β-oxo ester reacts with (R)- or (S)-α-methylbenzylamine to form a cyclic enamine intermediate. This step establishes the cis-1,2 stereochemistry through a chair-like transition state, favoring the desired diastereomer.

Borohydride Reduction and Epimerization

Reduction of the enamine with sodium borohydride (NaBH₄) in isobutyric acid generates a 4:1 mixture of cis- and trans-β-amino esters. The reaction proceeds via axial hydride attack, yielding predominantly the cis-diastereomer. Subsequent treatment with sodium ethoxide in ethanol induces partial epimerization, shifting the equilibrium toward the thermodynamically stable trans-isomer. However, careful isolation of the cis-product before epimerization allows retention of the desired configuration.

Stepwise Synthetic Protocol

Synthesis of cis-β-Amino Ester Intermediate

-

Hydrogenolytic Debenzylation : The benzyl-protected β-oxo ester undergoes hydrogenolysis over palladium on carbon (Pd/C) in methanol, cleaving the benzyl group to yield a primary amine.

-

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in chloroform introduces the tert-butoxycarbonyl (Boc) group, stabilizing the amine during subsequent steps.

-

Enamine Formation : The Boc-protected β-oxo ester reacts with (R)-α-methylbenzylamine in benzene, forming a cyclic enamine with >99% enantiomeric excess (ee).

Reduction and Crystallization

Deprotection and Final Product Isolation

-

Acid Hydrolysis : The cis-β-amino ester is hydrolyzed with lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water, yielding Z-1,2-cis-ACHC-OH.

-

Fmoc Protection (Optional) : For peptide synthesis applications, the amine is protected with fluorenylmethyloxycarbonyl (Fmoc) using Fmoc-Osu in acetone/water.

Comparative Analysis of Synthetic Routes

Enzymatic Desymmetrization

An alternative route employs Pseudomonas fluorescens lipase to resolve racemic β-amino esters. This method achieves 85% yield and 98% ee but requires specialized enzyme handling and longer reaction times.

Asymmetric Hydrogenation

Berkessel’s method uses a rhodium catalyst with chiral phosphine ligands for asymmetric hydrogenation of β-keto esters. This approach offers 89% yield and 97% ee, though it involves costly metal catalysts.

Structural Validation and Applications

Circular Dichroism (CD) Spectroscopy

Z-1,2-cis-ACHC-OH-containing β-peptides exhibit a characteristic CD signature with minima at 208 nm and 222 nm, confirming 14-helix formation in aqueous solution.

X-ray Crystallography

Single-crystal X-ray analysis of Boc-protected Z-1,2-cis-ACHC-OH reveals a chair conformation with axial amine and equatorial carboxylate groups, stabilizing intramolecular hydrogen bonds.

Challenges and Optimization Strategies

Epimerization During Workup

The cis-configuration is prone to epimerization under basic conditions. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

Z-1,2-cis-ACHC-OH undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The phenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones, aldehydes, or further oxidized carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

Z-1,2-cis-ACHC-OH serves as a versatile building block in the synthesis of complex organic molecules. Its cyclic structure allows it to participate in various chemical reactions, making it valuable for constructing peptides and other biologically relevant compounds.

2. Structural Studies

The compound is utilized in structural studies of peptides and proteins, particularly in examining the effects of cyclic amino acids on the stability and conformation of peptide chains. Research indicates that the incorporation of this compound can influence the helical preferences of peptides, which is critical for understanding protein folding and function .

Biological Applications

1. Enzyme Activity Studies

this compound has been investigated for its role as a substrate or inhibitor in enzyme activity studies. Its structural similarity to natural amino acids allows it to interact with various enzymes, providing insights into enzyme mechanisms and substrate specificity .

2. Peptide Design

The compound is significant in the design of peptide-based drugs due to its ability to form stable secondary structures. Studies have shown that peptides containing this compound exhibit enhanced stability and bioactivity compared to their linear counterparts .

Medical Applications

1. Therapeutic Potential

Research into this compound reveals its potential therapeutic applications, particularly in drug development. It has been explored as a precursor for synthesizing novel drugs targeting specific biological pathways, such as those involved in cancer and neurodegenerative diseases.

2. Drug Delivery Systems

The compound's unique properties also make it suitable for use in drug delivery systems. Its ability to form self-assembled nanostructures can enhance the solubility and bioavailability of poorly soluble drugs, facilitating their delivery to target sites within the body .

Data Table: Summary of Applications

Case Studies

Case Study 1: Helix Stability Investigation

A study examining the effects of this compound on peptide helicity demonstrated that peptides incorporating this compound exhibited a higher propensity for forming stable helical structures compared to those lacking cyclic amino acids. The research utilized circular dichroism spectroscopy to analyze the conformational changes induced by varying solvent conditions .

Case Study 2: Enzyme Inhibition Analysis

In another investigation, this compound was tested as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at low concentrations, suggesting its potential as a lead compound for developing enzyme inhibitors in therapeutic contexts .

Mechanism of Action

The mechanism of action of Z-1,2-cis-ACHC-OH depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The phenylmethoxycarbonyl group can enhance the compound’s affinity for certain molecular targets, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Table 1: Comparative Properties of Z-1,2-cis-ACHC-OH and Analogous Compounds

*Estimates based on stereochemical and positional effects.

Key Observations:

Trans-1,2 isomers typically exhibit higher LogP due to reduced polarity, but this depends on functional group interactions.

Polar Surface Area (PSA) :

- The 1,2-cis arrangement could increase PSA compared to the 1,4-cis analog (e.g., via closer proximity of polar groups), influencing bioavailability and membrane permeability .

Biological Activity

Z-1,2-cis-ACHC-OH (cis-2-aminocyclohexanecarboxylic acid) is a cyclic β-amino acid that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article will explore its biological activity, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with an amino group and a carboxylic acid group. The compound's stereochemistry is crucial for its biological interactions, as it influences the compound's conformation and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors:

- Enzyme Interaction : The compound serves as a substrate or inhibitor for various enzymes. Its structure allows it to mimic natural substrates, facilitating its role in enzymatic reactions.

- Receptor Binding : this compound can modulate the activity of specific receptors through binding interactions, which may lead to downstream signaling effects.

Biological Activities

This compound exhibits several notable biological activities:

- Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic use in inflammatory diseases.

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells through various pathways, including modulation of the cell cycle and enhancement of reactive oxygen species (ROS) production .

- Neuroprotective Effects : There is evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Anti-inflammatory Activity

In a controlled study involving murine models of inflammation, this compound was administered to assess its effect on cytokine levels. Results indicated a significant reduction in TNF-alpha and IL-6 levels compared to control groups, supporting its use as an anti-inflammatory agent.

Case Study 2: Anticancer Mechanism

A study focusing on breast cancer cell lines revealed that treatment with this compound led to increased apoptosis rates. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.

Q & A

Q. What established protocols are recommended for synthesizing and characterizing Z-1,2-cis-ACHC-OH?

- Methodological Answer : Synthesis should follow protocols ensuring stereochemical control, such as stereoselective cyclization or catalytic hydrogenation. Characterization requires NMR (¹H, ¹³C) to confirm the Z-1,2-cis configuration, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation. For novel derivatives, provide full spectral data and elemental analysis. Known compounds require literature citations for identity confirmation .

Q. How should researchers design experiments to ensure reproducibility of this compound synthesis?

- Methodological Answer : Document reaction conditions (temperature, solvent, catalysts), stoichiometry, and purification steps in the main manuscript. Include raw spectral data, chromatograms, and crystallization details in supplementary materials. Use standardized IUPAC nomenclature and reference established protocols for analogous compounds .

Q. What analytical techniques are critical for assessing the purity of this compound?

- Methodological Answer : Combine HPLC (with UV/RI detection) for quantitative purity, TLC for rapid screening, and differential scanning calorimetry (DSC) to detect polymorphic impurities. Cross-validate with elemental analysis and high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Perform comparative analysis using deuterated solvents and controlled temperature conditions to eliminate artifacts. Validate NMR assignments via 2D experiments (COSY, HSQC) and computational prediction tools (e.g., ACD/Labs or Gaussian). Cross-reference with crystallographic data if available .

Q. What computational approaches predict the stability and reactivity of this compound under varying conditions?

- Methodological Answer : Use density functional theory (DFT) to calculate thermodynamic stability and reaction pathways. Molecular dynamics (MD) simulations can model solvation effects and degradation kinetics. Validate predictions with accelerated stability studies (e.g., thermal stress at 40–60°C) .

Q. How should researchers design studies to investigate the mechanistic role of this compound in catalytic systems?

Q. What strategies mitigate batch-to-batch variability in this compound production?

Q. How can researchers address conflicting bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Report exact experimental conditions (pH, temperature, solvent) to enable cross-study comparisons .

Methodological Frameworks for Hypothesis Testing

What frameworks guide the formulation of research questions for this compound studies?

- Methodological Answer : Apply the PICO framework (Population: target system; Intervention: compound application; Comparison: control groups; Outcome: measurable effects) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does this compound (Intervention) enhance catalytic efficiency (Outcome) in enantioselective synthesis (Population) compared to trans-isomers (Comparison)?" .

Q. How should researchers structure a literature review to identify gaps in this compound research?

- Methodological Answer :

Use systematic review protocols: search SciFinder, Reaxys, and PubMed with controlled vocabulary (e.g., "stereochemistry," "kinetic resolution"). Map trends using bibliometric tools (VOSviewer) and highlight discrepancies in reported data (e.g., conflicting catalytic activities) .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?

Q. How should researchers present conflicting crystallographic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.